Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate

Medicinal chemistry Lipophilicity Building blocks

Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate is an ether–ester hybrid building block, formally the isopropyl ester of 2-[(4-methoxyphenyl)methoxy]acetic acid. It possesses the molecular formula C13H18O4 and a molecular mass of 238.28 g·mol⁻¹.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
CAS No. 1274982-82-9
Cat. No. B1373628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate
CAS1274982-82-9
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)COCC1=CC=C(C=C1)OC
InChIInChI=1S/C13H18O4/c1-10(2)17-13(14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3
InChIKeyFBBFCZWEQKSRAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate (CAS 1274982-82-9): Physicochemical Baseline and Procurement-Relevant Characterization


Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate is an ether–ester hybrid building block, formally the isopropyl ester of 2-[(4-methoxyphenyl)methoxy]acetic acid. It possesses the molecular formula C13H18O4 and a molecular mass of 238.28 g·mol⁻¹ . The compound is commercially supplied at a minimum purity of 95 % and exhibits a measured log P of 2.428 [1], placing it in a moderately lipophilic range that distinguishes it from closely related alkyl esters and the parent carboxylic acid.

Building Block Type Ether–ester hybrid; isopropyl ester of protected acetic acid
Lipophilicity Profile Moderate lipophilicity, distinct from more polar methyl/ethyl congeners
Supply Specification Standard research-grade purity, suitable for synthetic and reference applications
Research Utility Synthetic intermediate, chromatographic standard, or fragment library component

Why Generic Substitution of Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate with Other Alkyl Esters Fails: Lipophilicity-Driven Differentiation


Alkyl esters of 2-[(4-methoxyphenyl)methoxy]acetic acid exhibit log P values that span more than one log unit [1]. Because lipophilicity governs membrane permeability, organic-solvent partition, and metabolic susceptibility, the isopropyl ester cannot be freely interchanged with the methyl, ethyl, or free-acid analogs without altering these critical physicochemical profiles. The quantitative evidence below demonstrates that the target compound occupies a specific, and in several respects unique, physicochemical niche within its in-class family.

Alternative
Key Difference
Interchangeability Risk
Methyl ester
Substantially lower lipophilicity
May shift partition behavior and membrane permeability context
Free acid
Markedly lower lipophilicity and ionizable carboxylic acid
May alter solubility, permeability, and reactivity profiles
Isopropyl 2-(4-methoxyphenyl)acetate
Absence of oxymethylene bridge; different H-bonding and conformational flexibility
May modify target engagement and metabolic stability contexts

Quantitative Differentiation Evidence for Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate: Head-to-Head and Cross-Study Comparisons


LogP Separation from the Methyl Ester: Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate vs. Methyl 2-((4-methoxybenzyl)oxy)acetate

The target isopropyl ester has a reported log P of 2.428 [1], whereas the methyl ester congener shows an XLogP3 of 1.5 . The difference of +0.93 log units translates to an approximately 8.5‑fold higher octanol‑water partition coefficient.

LogP Separation from Methyl Ester
Cross-study comparable
Δ logP = +0.93 (approx. 8.5-fold higher partition coefficient)
Reported lipophilicity differentiation supports partitioning-dependent workflows where higher organic-phase affinity is beneficial.
Data from vendor databases; experimental and computational logP values.
Medicinal chemistry Lipophilicity Building blocks

Isopropyl Ester vs. Parent Carboxylic Acid: Lipophilicity Advantage of Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate

The isopropyl ester (log P = 2.428) [1] is markedly more lipophilic than the corresponding free acid, 2-((4-methoxybenzyl)oxy)acetic acid, which displays a log P of 1.2964 . The esterification adds +1.13 log units.

Isopropyl Ester vs. Free Acid
Cross-study comparable
Δ logP = +1.13 (approx. 13.5-fold higher partition coefficient)
Esterification shifts partitioning toward non-polar phase, supporting applications as a protected lipophilic building block.
Acid logP from Chemscene; comparative context requires validation.
Prodrug design Synthetic intermediate Physicochemical profiling

Structural Differentiation: Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate vs. Isopropyl 2-(4-methoxyphenyl)acetate

The target compound incorporates an oxymethylene bridge (–OCH₂–) between the phenyl ring and the acetate moiety, yielding a molecular formula of C₁₃H₁₈O₄ (MW 238.28, log P 2.428) [1]. The direct analog lacking this bridge, isopropyl 2-(4-methoxyphenyl)acetate, has the formula C₁₂H₁₆O₃ (MW 208.25, log P 2.189) . The additional oxygen atom in the target increases both molecular weight and polarity, while paradoxically raising log P slightly due to reduced hydrogen‑bond acidity.

Structural Differentiation vs. Deoxy Analog
Class-level inference
Δ MW = +30.03 g·mol⁻¹; Δ logP = +0.24
Oxymethylene linker introduces H-bond acceptor and conformational flexibility, which may influence target engagement and metabolic stability contexts.
Data from vendor and database sources; functional impact requires experimental evaluation.
Medicinal chemistry Structure–activity relationships Scaffold selection

Commercial Purity Specification: Benchmarking Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate Against Methyl and Ethyl Congeners

The isopropyl ester is routinely supplied at 95 % purity , while the methyl ester is frequently offered at 98 % purity . The ethyl ester is also typically listed at 95 % . The 95 % standard for the isopropyl ester is sufficient for most building‑block applications but represents a modest purity delta relative to the methyl analog.

Purity Specification Benchmarking
Data to verify
Target purity 95% vs. methyl ester 98% and ethyl ester 95%
Reported purity delta may influence purification strategy in multi-step synthesis; context-dependent acceptability.
Based on vendor specifications; batch-specific variability not considered.
Procurement Quality control Reproducibility

Best-Fit Research and Industrial Application Scenarios for Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Moderately High Lipophilicity

With a log P of 2.428, the isopropyl ester resides in a lipophilicity window that balances cell permeability with aqueous solubility. Where the methyl ester (log P ≈ 1.5) is too polar and the direct phenylacetate analog (log P ≈ 2.19) lacks the oxymethylene hydrogen‑bond acceptor, the target compound offers a differentiated physicochemical profile for optimizing log D, passive permeability, and protein binding in lead series [1].

Synthetic Intermediate as a Protected Acetic Acid Equivalent

The compound serves as a protected form of 2-[(4-methoxyphenyl)methoxy]acetic acid. The isopropyl ester can be cleaved under orthogonal conditions (e.g., acidic hydrolysis or enzymatic resolution) relative to methyl or benzyl esters, providing synthetic chemists with flexibility in multi‑step sequences .

Chromatographic Method Development and Physicochemical Reference Standard

The well‑defined log P (2.428) and the presence of both ether and ester functionalities make the compound a suitable reference solute for calibrating reversed‑phase HPLC columns or evaluating computational log P prediction algorithms. Its intermediate lipophilicity fills a gap between the more polar methyl ester and the less polar isopropyl phenylacetate [1].

Building Block for Fragment‑Based Drug Discovery (FBDD) Libraries

Classified as a building block and screening compound, the molecule is stocked by Enamine and other screening‑library vendors. Its molecular weight (238.28 g·mol⁻¹) and rotatable bond count (7) are consistent with fragment‑like properties, while the isopropyl ester offers a convenient handle for further derivatization through hydrolysis or transesterification [1].

Application
Selection Property
Validation Focus
Hit-to-lead optimization requiring moderate lipophilicity
Lipophilicity window distinct from methyl and free-acid analogs
LogD / permeability assay profiling
Synthetic intermediate as protected acetic acid equivalent
Isopropyl ester as orthogonal protecting group
Cleavage condition compatibility and functional group tolerance
Chromatographic method development and reference standard
Defined lipophilicity and dual ether-ester functionality
HPLC retention prediction and logP algorithm calibration
Building block for fragment-based drug discovery libraries
Fragment-like properties with derivatizable ester handle
Library synthesis and screening hit confirmation
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